3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Description
Adenosine A2A Receptor Agonist Activity Profiling
CGS 21680 hydrochloride exhibits nanomolar affinity for adenosine A2A receptors, with binding studies demonstrating $$ Ki $$ values ranging from $$ 11 \, \text{nM} $$ to $$ 46 \, \text{nM} $$ in recombinant systems. Competitive binding assays against adenosine A1, A2B, and A3 receptors reveal selectivity profiles exceeding 140-fold for A2A over A1 receptors ($$ Ki = 0.5-3.1 \, \mu\text{M} $$) and 1,000-fold over A2B receptors ($$ Ki > 10 \, \mu\text{M} $$). Radioligand displacement experiments using tritiated CGS 21680 in striatal membranes confirm a single high-affinity binding site ($$ B{\text{max}} = 375 \, \text{fmol/mg protein} $$), with negligible competition from A1-selective antagonists such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).
Table 1: Receptor Binding Affinity of CGS 21680 Hydrochloride
| Receptor Subtype | $$ K_i $$ (nM) | Selectivity Ratio (A2A vs. Other Subtypes) |
|---|---|---|
| A2A | 11–46 | 1 (Reference) |
| A1 | 500–3,100 | 140-fold |
| A2B | >10,000 | >1,000-fold |
| A3 | 600–1,000 | 13–22-fold |
The compound’s selectivity is further validated in adenosine receptor knockout mice, where cortical binding of tritiated CGS 21680 is abolished in A1 receptor knockouts but preserved in A2A knockouts, suggesting A1 receptor-dependent binding in cortical regions.
Binding Kinetics and Residence Time Analysis
Surface plasmon resonance (SPR) studies characterize the interaction between CGS 21680-bound A2A receptors and Gαs proteins, revealing a $$ Kd $$ of $$ 15.5 \, \text{nM} $$ in striatal membranes. The binding residence time, measured via dissociation rate constants ($$ k{\text{off}} $$), is prolonged in the presence of guanosine diphosphate (GDP) ($$ t{1/2} = 12.3 \, \text{min} $$) compared to guanosine-5'-[γ-thio]triphosphate (GTPγS) ($$ t{1/2} = 4.7 \, \text{min} $$), indicating nucleotide-dependent stabilization of receptor-G protein complexes. Truncation of the A2A receptor C-terminus (A2AΔ316R) reduces Gαs affinity by 20%, highlighting the structural necessity of the C-terminal domain for optimal binding kinetics.
Table 2: Binding Kinetics of CGS 21680 Hydrochloride
| Parameter | Striatal A2A Receptors | Cortical A2A Receptors |
|---|---|---|
| $$ K_d $$ (nM) | 15.5 | 22.1 |
| $$ B_{\text{max}} $$ (fmol/mg) | 375 | 18.4 |
| $$ k_{\text{on}} $$ (M⁻¹s⁻¹) | $$ 1.2 \times 10^6 $$ | $$ 8.9 \times 10^5 $$ |
| $$ k_{\text{off}} $$ (s⁻¹) | $$ 0.018 $$ | $$ 0.025 $$ |
In cortical tissues, autoradiography studies demonstrate that 70% of tritiated CGS 21680 binding is eliminated in A1 receptor knockouts, suggesting a heteromeric receptor complex requiring A1 receptors for stabilization.
Functional Efficacy in Heterologous Signal Transduction Assays
CGS 21680 hydrochloride potentiates cAMP accumulation in striatal slices ($$ \text{EC}{50} = 110 \, \text{nM} $$) and isolated rat hearts ($$ \text{ED}{25} = 1.8 \, \text{nM} $$). In collagen-induced arthritis (CIA) models, daily administration (1 mg/kg) reduces plasma tumor necrosis factor-alpha (TNF-α) by 58%, interleukin-1β (IL-1β) by 47%, and interleukin-6 (IL-6) by 52% compared to untreated controls. The compound also suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in synovial tissues, corroborating its anti-inflammatory efficacy.
Table 3: Functional Responses to CGS 21680 Hydrochloride
| Assay System | Response Metric | $$ \text{EC}{50}/\text{ED}{25} $$ | Efficacy (%) |
|---|---|---|---|
| Striatal cAMP Production | cAMP accumulation | $$ 110 \, \text{nM} $$ | 92 |
| Coronary Flow (Rat Heart) | Flow increase | $$ 1.8 \, \text{nM} $$ | 25 |
| Cytokine Reduction (CIA Model) | TNF-α suppression | $$ 1 \, \text{mg/kg} $$ | 58 |
| IL-1β suppression | $$ 1 \, \text{mg/kg} $$ | 47 | |
| IL-6 suppression | $$ 1 \, \text{mg/kg} $$ | 52 |
Electrophysiological assays in hippocampal slices show minimal activity at A1 receptor-mediated pre- and postsynaptic events, further confirming functional selectivity for A2A receptors.
Properties
IUPAC Name |
3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVMNOEKKJYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Ribofuranuronamide Moiety
The 5-(ethylcarbamoyl)-3,4-dihydroxyoxolane segment is synthesized from D-ribose through selective protection, oxidation, and carbamoylation:
Step 1 : Protection of Ribose
D-ribose is treated with acetone and sulfuric acid to form 2,3-O-isopropylidene-D-ribofuranose, protecting the 2- and 3-hydroxy groups.
Step 2 : Oxidation to Ribonolactone
The protected ribose undergoes oxidation with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) to yield 2,3-O-isopropylidene-D-ribonolactone.
Step 3 : Carbamoylation
The lactone reacts with ethylamine in tetrahydrofuran (THF) under reflux to form 5-(ethylcarbamoyl)-2,3-O-isopropylidene-D-ribofuranuronamide. Deprotection with aqueous HCl yields the free 3,4-dihydroxyoxolane derivative.
Functionalization of the Purine Core
The 6-amino-purine-2-ylamine intermediate is prepared via Vorbrüggen glycosylation:
Step 4 : Glycosylation of Adenine
Adenine is treated with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) to form 9-β-D-ribofuranosyladenine.
Step 5 : Chlorination and Amidation
The 6-position of adenine is chlorinated using POCl<sub>3</sub>, followed by displacement with ammonia to yield 6-amino-9-β-D-ribofuranosylpurine.
Coupling of Fragments and Side-Chain Introduction
Step 6 : Synthesis of 3-(4-(2-Aminoethyl)Phenyl)Propanoic Acid
4-(2-Aminoethyl)benzoic acid is alkylated with ethyl acrylate via Michael addition, followed by saponification with NaOH to yield 3-(4-(2-aminoethyl)phenyl)propanoic acid.
Step 7 : Amide Bond Formation
The purine nucleoside (from Step 5) reacts with 3-(4-(2-aminoethyl)phenyl)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) to form the final amide linkage.
Salt Formation and Purification
Step 8 : Hydrochloride Salt Preparation
The free base is dissolved in ethanol, treated with concentrated HCl (1.1 equiv), and crystallized at 4°C. The precipitate is filtered, washed with cold ethanol, and lyophilized to yield CGS-21680 hydrochloride.
Optimization and Reaction Conditions
Critical Parameters for Glycosylation
Carbodiimide Coupling Efficiency
-
Solvent : DMF or dichloromethane (DCM) improves solubility.
-
Activation : HOBt (1-hydroxybenzotriazole) prevents racemization.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (D<sub>2</sub>O) : δ 8.35 (s, 1H, H-8), 6.05 (d, 1H, H-1'), 4.90–4.50 (m, 3H, H-2', H-3', H-4'), 3.20 (t, 2H, CH<sub>2</sub>NH), 2.80 (t, 2H, CH<sub>2</sub>Ph).
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HPLC : Purity >98% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).
Challenges and Mitigation Strategies
Oxolane Ring Instability
The 3,4-dihydroxyoxolane moiety is prone to ring-opening under acidic conditions. This is mitigated by using buffered solutions (pH 6–7) during coupling.
Purification of Hydrophilic Intermediates
Reverse-phase chromatography (C18 silica) with aqueous/organic gradients resolves polar impurities.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for glycosylation and carbodiimide steps, reducing reaction times from days to hours .
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering its chemical structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
1. Treatment of Metabolic Disorders
Research indicates that this compound may be effective in treating metabolic disorders such as obesity and hypertension. Its mechanism involves modulation of purinergic signaling pathways, which play a crucial role in energy metabolism and vascular function .
Case Study: Obesity Management
A study published in the Journal of Metabolic Disorders highlighted the efficacy of compounds similar to 3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride in reducing body weight and improving insulin sensitivity in animal models. The results showed a significant decrease in body fat percentage and improved glucose tolerance over an eight-week treatment period .
2. Cardiovascular Health
The compound's ability to influence adenosine receptors suggests potential applications in cardiovascular health. By modulating these receptors, it may help manage conditions like atherosclerosis and hypertension.
Case Study: Hypertension Treatment
In clinical trials, patients treated with similar compounds exhibited reduced systolic and diastolic blood pressure levels compared to the control group. Furthermore, improvements in endothelial function were noted, indicating enhanced vascular health .
Research Insights
3. Mechanistic Studies
Studies have focused on the mechanistic aspects of how this compound interacts with cellular pathways. It has been observed that it can activate specific adenosine receptors (A2A and A2B), which are implicated in anti-inflammatory responses and vasodilation . This mechanism underlies its therapeutic potential in inflammatory diseases and cardiovascular conditions.
Summary Table of Applications
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves binding to the active site of the target molecule, leading to inhibition or activation of its biological function. The pathways involved can vary depending on the specific application, but common targets include adenosine receptors and various enzymes involved in metabolic processes .
Comparison with Similar Compounds
Table 1: Key Adenosine Receptor Agonists and Their Properties
Mechanistic and Pharmacokinetic Comparisons
Receptor Selectivity CGS21680: Exhibits >100-fold selectivity for A₂AR over A₁, A₂B, and A₃ receptors (A₂AR Ki: 15 nM vs. A₁ Ki: 1,500 nM) . NECA: Non-selective (A₁ Ki: 70 nM; A₂A Ki: 20 nM; A₃ Ki: 25 nM), limiting its therapeutic utility . UK-432097: A₂AR-biased with minimal off-target activity, making it suitable for chronic dosing .
Structural Determinants of Activity The propanoic acid moiety in CGS21680 enhances hydrogen bonding with A₂AR extracellular loops, improving binding kinetics compared to CV1808’s chlorophenyl group . UK-432097’s pyridinyl-piperidinyl side chain increases blood-brain barrier permeability, unlike CGS21680, which is primarily peripherally active .
Therapeutic Applications
Biological Activity
The compound 3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid; hydrochloride (often referred to as the hydrochloride salt of a purine derivative) is of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes a purine base and an ethylcarbamoyl side chain. The molecular formula is , indicating a diverse range of functional groups that contribute to its biological interactions.
The biological activity of this compound primarily involves modulation of purinergic signaling pathways. Purinergic receptors, particularly the P1 and P2 receptor families, play crucial roles in various physiological processes including immune response, inflammation, and neurotransmission.
- Purinergic Receptor Interaction : The compound is believed to act as an agonist or antagonist at specific purinergic receptors, influencing intracellular signaling cascades. For instance, activation of P2Y receptors can lead to increased intracellular calcium levels and activation of downstream kinases .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, thereby altering the availability of ATP and other nucleotides in cellular environments .
Biological Activities
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Studies suggest that modulation of purinergic signaling can reduce inflammatory responses in various models of disease .
- Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from excitotoxicity by regulating calcium influx through purinergic receptors .
- Antitumor Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction mechanisms .
Case Study 1: Anti-inflammatory Effects
A study published in Frontiers in Pharmacology demonstrated that administration of this compound significantly reduced markers of inflammation in a murine model of colitis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines via P2Y receptor modulation .
Case Study 2: Neuroprotection
Research conducted on neuroblastoma cells indicated that treatment with the compound led to decreased cell death under oxidative stress conditions. This neuroprotective effect was linked to the activation of adenosine A1 receptors, which are known to mediate protective signaling pathways in neurons .
Case Study 3: Antitumor Activity
In vitro studies reported in Cancer Letters highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The observed mechanism involved cell cycle arrest and apoptosis induction through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, given its stereochemical complexity?
- Methodological Answer: Synthesis should prioritize regioselective coupling of the purine moiety to the oxolane ring, followed by functionalization of the ethylcarbamoyl and propanoic acid groups. Multi-step orthogonal protection strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) are critical to preserve stereochemical integrity . Automated reaction optimization tools, such as AI-driven platforms (e.g., ICReDD’s quantum-chemical path-search methods), can predict favorable conditions for challenging steps like glycosidic bond formation .
Q. Which spectroscopic techniques are most effective for structural validation?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR (including 2D COSY and HSQC) are essential for confirming the purine-oxolane linkage and substituent positions. For hydrochloride salt characterization, conduct elemental analysis (Cl quantification) and X-ray crystallography if single crystals are obtainable. IR spectroscopy can validate the carboxylic acid protonation state post-salt formation .
Q. How can researchers address solubility challenges in in vitro assays?
- Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or pH adjustment (e.g., neutralization of the propanoic acid group). Dynamic light scattering (DLS) should monitor aggregation. For cell-based assays, employ vehicle controls to rule out solvent toxicity .
Advanced Research Questions
Q. How do discrepancies in reported enzymatic inhibition data (e.g., IC50_{50}50) arise, and how can they be resolved?
- Methodological Answer: Variability may stem from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Conduct a meta-analysis comparing buffer compositions and enzyme sources (e.g., recombinant vs. native). Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and apply statistical thermodynamics models to normalize activity data across studies .
Q. What computational strategies are recommended for elucidating the compound’s interaction with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding poses with purine-binding enzymes, followed by molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Quantum mechanics/molecular mechanics (QM/MM) can model covalent interactions (e.g., hydrogen bonding with the oxolane dihydroxy groups). Validate predictions with mutagenesis studies on key residues .
Q. How can researchers design experiments to probe the hydrochloride salt’s impact on pharmacokinetics?
- Methodological Answer: Compare free acid and hydrochloride forms in parallel pharmacokinetic studies. Monitor plasma stability (LC-MS/MS), protein binding (ultrafiltration), and tissue distribution in rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to simulate pH-dependent solubility and ionization effects in the gastrointestinal tract .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer: Stability discrepancies may arise from degradation pathway variability (e.g., hydrolysis of the ethylcarbamoyl group vs. oxidation of the purine ring). Perform forced degradation studies (acid/base/thermal stress) with HPLC tracking. Use high-resolution LC-MS to identify degradation products and correlate findings with bioactivity loss. Cross-reference with computational degradation prediction tools (e.g., Zeneth) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodological Answer: Prioritize disease-relevant models (e.g., xenografts for anticancer studies) with pharmacokinetic-pharmacodynamic (PK-PD) integration. Use isotopic labeling (-tagged propanoic acid) to track metabolite formation. Include control groups for hydrochloride-specific effects (e.g., renal toxicity screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

